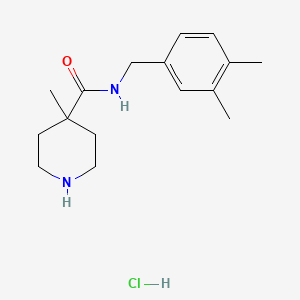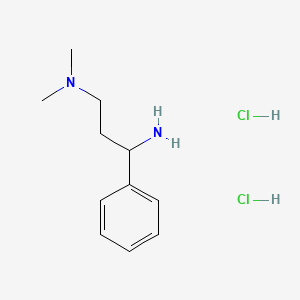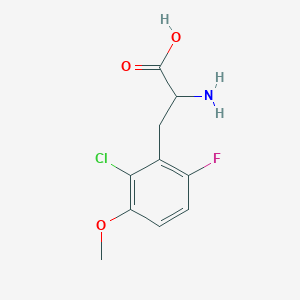
N-(2-Methoxy-4-(trimethylsilyl)pyridin-3-YL)-pivalamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the methoxy and trimethylsilyl groups, and the attachment of the pivalamide group. The exact methods would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the pyridine ring. The presence of the nitrogen in the ring introduces some polarity to the molecule, and the different groups attached to the ring would also influence its overall shape and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. For example, the pyridine ring might undergo reactions at the carbon atoms adjacent to the nitrogen. The trimethylsilyl group could be replaced by other groups in the presence of suitable reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of the molecule, and its melting and boiling points would be influenced by the size and shape of the molecule .Applications De Recherche Scientifique
Comprehensive Analysis of N-(2-Methoxy-4-(trimethylsilyl)pyridin-3-YL)-pivalamide Applications
N-(2-Methoxy-4-(trimethylsilyl)pyridin-3-YL)-pivalamide is a compound with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications, each presented in a separate section as requested.
Organic Synthesis Intermediates: This compound serves as an intermediate in organic synthesis, particularly in the formation of complex molecules through nucleophilic and amidation reactions. Its structure allows for the introduction of functional groups that are pivotal in the synthesis of diverse organic compounds .
Crystallographic Studies: The compound’s well-defined crystal structure makes it suitable for X-ray diffraction studies. These studies are essential for understanding molecular conformation and arrangement, which are critical in the design of new materials and drugs .
Density Functional Theory (DFT) Analysis: Researchers utilize DFT to predict the physical and chemical properties of molecules. N-(2-Methoxy-4-(trimethylsilyl)pyridin-3-YL)-pivalamide’s compatibility with DFT allows for the exploration of its electrostatic potential and frontier molecular orbitals, providing insights into its reactivity .
Drug Development: The compound’s structure is conducive to modifications that can lead to the development of new pharmaceuticals. Its borate and sulfonamide groups, in particular, are useful in drug synthesis and can act as enzyme inhibitors or ligand drugs .
Fluorescent Probes: Due to its reactive groups, the compound can be used to create fluorescent probes. These probes are valuable in biological research for detecting and quantifying the presence of various biomolecules, such as hydrogen peroxide, sugars, and ions .
Stimulus-Responsive Drug Carriers: The boronic ester bonds present in the compound are advantageous for constructing drug carriers that respond to microenvironmental changes like pH, glucose, and ATP levels. This application is significant in targeted drug delivery systems .
Agrochemical Research: While not directly mentioned in the context of N-(2-Methoxy-4-(trimethylsilyl)pyridin-3-YL)-pivalamide, its structural relatives, trifluoromethylpyridines, have been used extensively in agrochemicals. By extension, this compound could be explored for its potential in protecting crops from pests and diseases .
Veterinary Medicine: Similar to its applications in human pharmaceuticals, the compound’s derivatives could be investigated for use in veterinary medicine. The unique properties of the pyridine moiety and its derivatives make them candidates for treating animal health conditions .
Mécanisme D'action
Target of Action
N-(2-Methoxy-4-(trimethylsilyl)pyridin-3-YL)-pivalamide is an organic intermediate with borate and sulfonamide groups Organoboron compounds, which include borate groups, have a wide range of applications in pharmacy and biology . They are often used as enzyme inhibitors or specific ligand drugs .
Mode of Action
It can be synthesized through nucleophilic and amidation reactions . The compound’s interaction with its targets and any resulting changes would depend on the specific biological or chemical context in which it is used.
Biochemical Pathways
Organoboron compounds are known to be involved in various transformation processes . They are used in the organic synthesis of drugs, including the protection of diols, the asymmetric synthesis of amino acids, and Diels–Alder and Suzuki coupling reactions .
Result of Action
Organoboron compounds are often used in the treatment of tumors and microbial infections, and they can also be used to treat anticancer drugs .
Action Environment
Boronic ester bonds, which are present in organoboron compounds, are widely used in the construction of stimulus-responsive drug carriers due to their ability to respond to various microenvironmental changes such as ph, glucose, and atp in the organism .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2-methoxy-4-trimethylsilylpyridin-3-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2Si/c1-14(2,3)13(17)16-11-10(19(5,6)7)8-9-15-12(11)18-4/h8-9H,1-7H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCMURIOZJRFDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CN=C1OC)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401150939 | |
| Record name | Propanamide, N-[2-methoxy-4-(trimethylsilyl)-3-pyridinyl]-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401150939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methoxy-4-(trimethylsilyl)pyridin-3-YL)-pivalamide | |
CAS RN |
1142192-43-5 | |
| Record name | Propanamide, N-[2-methoxy-4-(trimethylsilyl)-3-pyridinyl]-2,2-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142192-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanamide, N-[2-methoxy-4-(trimethylsilyl)-3-pyridinyl]-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401150939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



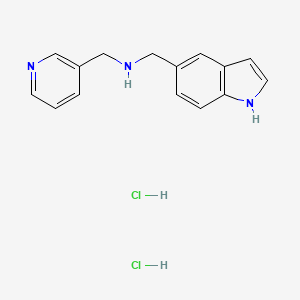
![3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile](/img/structure/B1421082.png)
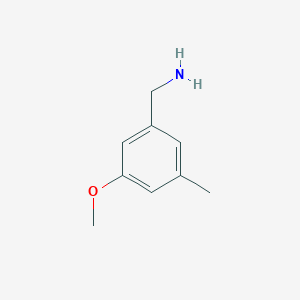

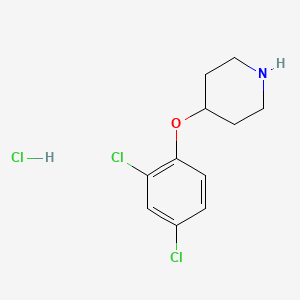
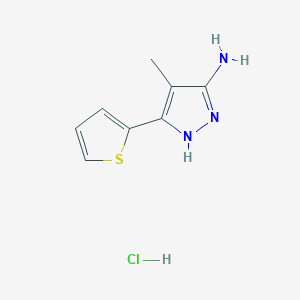
![4-[2-(3-Methyl-isoxazol-5-yl)-ethyl]-piperidin-4-ol hydrochloride](/img/structure/B1421091.png)
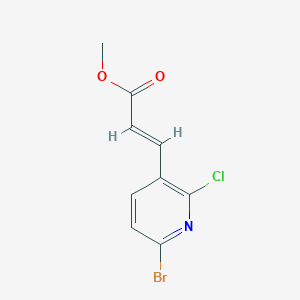

![1-Methyl-3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetra-hydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1421095.png)
